molecular formula C12H11P B032561 Diphenylphosphine CAS No. 829-85-6

Diphenylphosphine

Cat. No. B032561
CAS RN: 829-85-6
M. Wt: 186.19 g/mol
InChI Key: GPAYUJZHTULNBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diphenylphosphine can be synthesized through several methods. One approach involves the reaction of diphenylphosphine with 1,3,5-cycloheptatriene to create a phosphine-diene compound, which can further coordinate with metals such as Pt, Pd, Au, Ni, and Ru in various ligand configurations (Massard et al., 2012). Another method includes the palladium-catalyzed asymmetric addition of diphenylphosphine to bis(phosphonates) for the synthesis of chiral phosphines (Huang et al., 2014).

Molecular Structure Analysis

The molecular structure of diphenylphosphine derivatives can significantly influence their electronic and optical properties. For instance, diphenylphosphine-oxide-fused porphyrins exhibit tunable electronic properties and can form cofacial dimers, highlighting the impact of molecular design on the functionality of phosphorus compounds (Fujimoto et al., 2017).

Chemical Reactions and Properties

Diphenylphosphine participates in a variety of chemical reactions, such as the synthesis of biaryl-like diphosphines via Diels-Alder cycloaddition (Doherty & Smyth, 2012), and serves as a precursor for bidentate secondary phosphine oxides in nickel-catalyzed C-S cross-coupling reactions (Wellala & Guan, 2015). Its reactivity with elements such as O₂, S₈, Se, and Te demonstrates the versatility of diphenylphosphine derivatives in synthesizing a wide range of compounds (Giffin et al., 2012).

Scientific Research Applications

  • Hybrid Ligand in Metal Complexes : Diphenylphosphine serves as a hybrid ligand in complexes with metals such as Pt, Pd, Au, Ni, and Ru. This application is highlighted in the study by Massard et al. (2012) titled "(Cycloheptadienyl)diphenylphosphine: A Versatile Hybrid Ligand" published in Organometallics (Massard et al., 2012).

  • Inhibition of Kv1.5 Potassium Ion Channel : Diphenylphosphinic amides and oxides show potential as inhibitors of the Kv1.5 potassium ion channel, which could be relevant for treating atrial fibrillation. This was discussed in the study by Olsson et al. (2013) in Bioorganic & Medicinal Chemistry Letters (Olsson et al., 2013).

  • Phosphine Precursor : Diphenylphosphine-borane is used as a protected and/or activated phosphine precursor in research. Delacroix and Gaumont explored this in their publication (Delacroix & Gaumont, 2009).

  • Synthesis of Triarylphosphines : The compound is employed in the synthesis of various triarylphosphines, which can be prepared without expensive additives or harsh conditions, as per the study by Allen and Venkataraman (2003) in The Journal of Organic Chemistry (Allen & Venkataraman, 2003).

  • Ethylene Oligomerization Catalysts : Pyridine-phosphinimine ligands, including diphenylphosphine derivatives, are used as ethylene oligomerization catalysts, as detailed by Spencer et al. (2003) in Organometallics (Spencer et al., 2003).

  • Asymmetric Synthesis : The palladacycle-catalyzed addition of diphenylphosphine to α-unsaturated imines provides access to chiral tertiary enaminophosphines, as discussed by Huang et al. (2012) in The Journal of Organic Chemistry (Huang et al., 2012).

Future Directions

Diphenylphosphine is a precursor to organophosphorus ligands for use as catalysts . It is a common intermediate in the laboratory . It can be deprotonated to give diphenylphosphide derivatives . The preparation of phosphine ligands, Wittig-Horner reagents, and phosphonium salts are commonly accomplished by alkylating diphenylphosphine . The hydrogen atom connected to phosphorus undergoes Michael-like addition to activated alkenes, providing products with which to produce phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (Ph2PC2H4PPh2) . Therefore, it has potential applications in organic synthesis and catalysis .

properties

IUPAC Name

diphenylphosphane
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InChI

InChI=1S/C12H11P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H
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InChI Key

GPAYUJZHTULNBE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)PC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H11P
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DSSTOX Substance ID

DTXSID50232076
Record name Diphenylphosphine
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Molecular Weight

186.19 g/mol
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Physical Description

Clear liquid with strong unpleasant odor; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Diphenylphosphine
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Product Name

Diphenylphosphine

CAS RN

829-85-6
Record name Diphenylphosphine
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Synthesis routes and methods I

Procedure details

U.S. Pat. No. 5,399,771 discloses a process for preparing BINAP starting from enantiomerically pure binaphthol which is firstly converted into the corresponding bis(trifluoro-methanesulfonate). BINAP is subsequently obtained by nickel-catalysed coupling with diphenylphosphine. Disadvantages of this process are the high price and the difficulty of industrial handling of the sensitive and extremely aggressive trifluoromethanesulfonic anhydride in the preparation of binaphthol bis(trifluoromethane-sulfonate). The use of other trifluoromethanesulfonic acid derivatives such as trifluoromethanesulfonyl fluoride or chloride is also difficult in process engineering terms due to the high volatility of the compounds (b.p.=−20° C. and 32° C., respectively).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
bis(trifluoro-methanesulfonate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A THF solution (150 ml) containing chlorodiphenylphosphine (60 g, 0.34 mole) was added dropwise from a dropping flask, and under nitrogen atmosphere to a stirred THF (75 ml) suspension of lithium metal (5 g, 0.7 moles) in a 500 ml round bottom flask. Formation of lithiodiphenylphosphide was indicated by the appearance of a bright red color. After stirring 18 hours, unreacted lithium was removed and the solution was added slowly to a rapidly stirred THF slurry of the brominated resin beads (32 g, 35 percent Br, 131.3 mmol Br). This slurry was allowed to stir two days under nitrogen (longer if high percent Br content resin used). The slurry was then hydrolyzed by adding it to two liters of nitrogen-saturated acetone/water (3:1) and stirring for one hour. The beads were then filtered and washed by stirring successively in one liter each of the following nitrogen-saturated solvents: water (2 hours), acetone (2 hours), benzene/methanol (9:1) (18-24 hours), and methanol (4-5 hours). The beads were then vacuum dried (80° C., 0.05 torr) for 24 hours, and analyzed for 6.44 percent P which corresponds to 35.0 percent of the polystyryl rings substituted with the diphenylphosphide moiety.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

101 g (0.5 mol) of diphenylphosphine oxide and 0.5 g of aluminum chloride are mixed and heated to 157° C., the pressure being reduced simultaneously (12 mbar). Diphenylphosphine distills off through a descending condenser at a transition temperature of 144° C. The internal temperature is finally raised to 183° C. 42 g of diphenylphosphine are obtained with a purity of 99% according to 31P NMR. That corresponds to a yield of 90% of theory.
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Yield
90%

Synthesis routes and methods IV

Procedure details

101 g (0.5 mol) of diphenylphosphine oxide and 0.4 g of zinc chloride are mixed and heated to 164° C., the pressure being reduced simultaneously (14 mbar). Diphenylphosphine distills off through a descending condenser at a transition temperature of 148° C. The internal temperature is finally raised to 183° C. 41 g of diphenylphosphine are obtained. That corresponds to a yield of 88% of theory.
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Yield
88%

Synthesis routes and methods V

Procedure details

172 g (0.852 mol) of diphenylphosphine oxide and 0.8 g of indium chloride are mixed and heated to 152° C., the pressure being reduced simultaneously (8 mbar). Diphenylphosphine distills off through a descending condenser at a transition temperature of 132° C. After a total of 2 hours, the internal temperature has been raised to 195° C. 70 g of diphenylphosphine are obtained. That corresponds to a yield of 88% of theory.
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Yield
88%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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